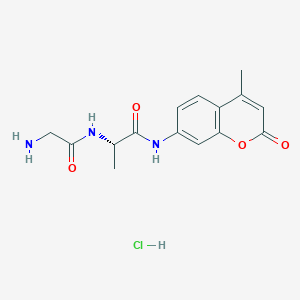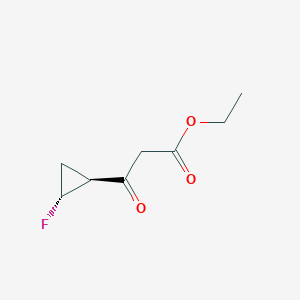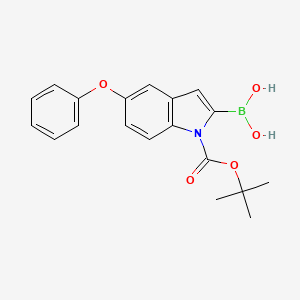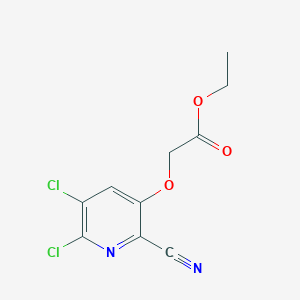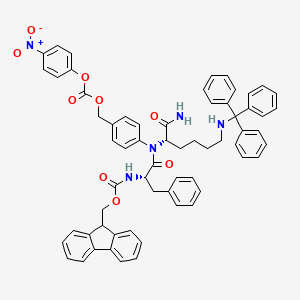
6-Bromo-3,3-difluoroindolin-2-one
Descripción general
Descripción
6-Bromo-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4BrF2NO . It has a molecular weight of 248.02 g/mol .
Synthesis Analysis
The synthesis of 6-Bromo-3,3-difluoroindolin-2-one involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (deoxo-fluor, 50% solution in THF). This is added dropwise over 30 minutes to a suspension of 6-bromoisatin in DCM at room temperature with stirring . After being quenched with sodium bicarbonate solution, the reaction mixture is extracted with ethyl acetate and washed with brine. The solvent is then removed, and the residue is purified by silica gel chromatography .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
- Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP) : This review covers the concentrations in various environments, toxicokinetics, and toxicodynamics of 2,4,6-Tribromophenol, a brominated compound used in flame retardants, pesticides, and occurring naturally in some aquatic organisms. The study highlights the ubiquitous presence of this compound in the environment and the gaps in knowledge regarding its impact (C. Koch & B. Sures, 2018).
Applications and Safety
- Bromocriptine Therapy Review : Bromocriptine, a dopamine D2 receptor agonist, has been clinically used for over 30 years to treat various conditions, demonstrating minimal harmful effects on renal, hepatic, cardiac, or hematologic functions. This review explores the mechanism of action, safety, and tolerability, indicating bromocriptine's high efficacy and safety profile for treating a wide range of diseases (Faiza Naz et al., 2022).
Brominated Flame Retardants
- Novel Brominated Flame Retardants (NBFRs) in Indoor Air, Dust, Consumer Goods, and Food : This review critically examines the occurrence of NBFRs, highlighting the need for more research on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs in various environments are reported, emphasizing the importance of assessing the health risks and environmental impacts of these compounds (E. A. Zuiderveen et al., 2020).
Safety And Hazards
The safety information available indicates that 6-Bromo-3,3-difluoroindolin-2-one may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower (P303+P361+P353) .
Propiedades
IUPAC Name |
6-bromo-3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRAAULUIAIYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-difluoroindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





